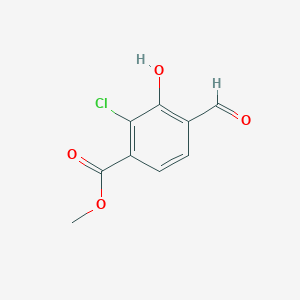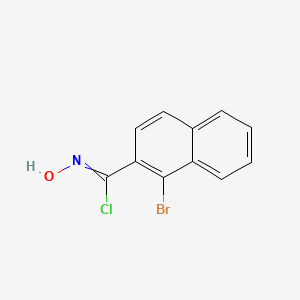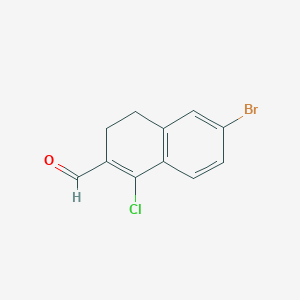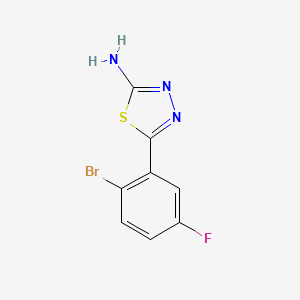![molecular formula C12H13ClN4 B13698808 8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The structure of this compound includes a triazole ring fused to a pyrazine ring, with a chlorophenyl and a methyl group as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This can lead to the disruption of key biological pathways, resulting in therapeutic effects . The compound’s structure allows it to interact with various receptors and enzymes, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, known for its antifungal and antibacterial properties.
Pyrazine: A six-membered ring containing two nitrogen atoms, used in the synthesis of various pharmaceuticals.
Benzodiazepines: A class of psychoactive drugs with a similar triazole ring structure, used as sedatives and anxiolytics.
Uniqueness
8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and the combination of triazole and pyrazine rings. This unique structure imparts distinct biological activities and makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H13ClN4 |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H13ClN4/c1-8-15-16-12-11(14-6-7-17(8)12)9-2-4-10(13)5-3-9/h2-5,11,14H,6-7H2,1H3 |
InChI Key |
TVWRSJDBQIHCSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CCNC2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)

![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
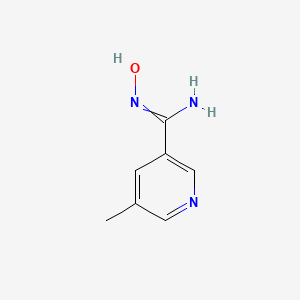
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
